molecular formula C14H14N2O2 B2837321 N-(5-amino-2-hydroxyphenyl)-2-phenylacetamide CAS No. 700375-27-5

N-(5-amino-2-hydroxyphenyl)-2-phenylacetamide

Cat. No.: B2837321
CAS No.: 700375-27-5
M. Wt: 242.278
InChI Key: WVZKYIBGZBIVLD-UHFFFAOYSA-N
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Description

N-(5-amino-2-hydroxyphenyl)-2-phenylacetamide is an organic compound with a complex structure that includes both amine and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-2-hydroxyphenyl)-2-phenylacetamide typically involves the reaction of 5-amino-2-hydroxybenzoic acid with phenylacetyl chloride under basic conditions. The reaction proceeds through the formation of an amide bond, facilitated by the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(5-amino-2-hydroxyphenyl)-2-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(5-amino-2-hydroxyphenyl)-2-phenylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-amino-2-hydroxyphenyl)-2-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-amino-2-hydroxyphenyl)acetamide
  • N-(5-amino-2-hydroxyphenyl)benzamide
  • N-(5-amino-2-hydroxyphenyl)propionamide

Uniqueness

N-(5-amino-2-hydroxyphenyl)-2-phenylacetamide is unique due to the presence of both amine and hydroxyl groups, which allow for a wide range of chemical modifications. This versatility makes it a valuable compound in synthetic chemistry and drug development .

Properties

IUPAC Name

N-(5-amino-2-hydroxyphenyl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c15-11-6-7-13(17)12(9-11)16-14(18)8-10-4-2-1-3-5-10/h1-7,9,17H,8,15H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZKYIBGZBIVLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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